Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside
Overview
Description
Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside is a complex carbohydrate compound belonging to the class of monosaccharides. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties and its role as a substrate in enzymatic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside typically involves the modification of thiogalactopyranoside through glycosylation reactions. The reaction conditions include the use of specific catalysts and solvents to achieve the desired structural modifications.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity, often involving multiple reaction steps and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside is extensively used in scientific research due to its unique properties. It serves as a substrate for studying the enzymatic activity of thiogalactosidases, which are important in various biological processes. Additionally, it is used in the development of glycosylation methods and in the study of carbohydrate chemistry.
Mechanism of Action
The mechanism by which Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside exerts its effects involves its interaction with specific enzymes and molecular targets. The compound is recognized and processed by thiogalactosidases, leading to the cleavage of glycosidic bonds and the release of phenyl groups. This process is crucial in understanding carbohydrate metabolism and enzyme function.
Comparison with Similar Compounds
Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside is unique in its structural complexity and its role as a substrate in enzymatic studies. Similar compounds include other thiogalactosides and glycosides, which also serve as substrates in biochemical research. the specific structural features of this compound make it particularly valuable for certain applications.
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Properties
IUPAC Name |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-15(2)19-12-10(8-16)18-14(11(17)13(12)20-15)21-9-6-4-3-5-7-9/h3-7,10-14,16-17H,8H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKAEIGYOOKUBV-RGDJUOJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)SC3=CC=CC=C3)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)SC3=CC=CC=C3)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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